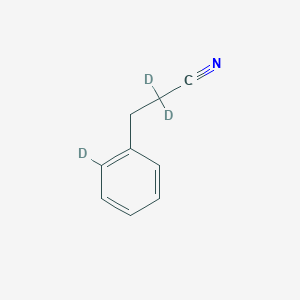

3-(Phenyl-2-D)propanenitrile-2,2-D2

Description

The exact mass of the compound 3-(Phenyl-2-D)propanenitrile-2,2-D2 is 134.092329529 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Phenyl-2-D)propanenitrile-2,2-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenyl-2-D)propanenitrile-2,2-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-3-(2-deuteriophenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2/i4D2,5D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRWYXSKEHUQDB-AFBAWBIXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)CC([2H])([2H])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis of 3-(Phenyl-2-D)propanenitrile-2,2-D2: A Comprehensive Analytical and Mechanistic Guide

Executive Summary

The strategic incorporation of deuterium into organic frameworks has revolutionized both mechanistic chemistry and drug development. 3-(Phenyl-2-D)propanenitrile-2,2-D2 (Chemical Formula: C₉H₆D₃N) is a highly specialized, tri-deuterated isotopologue of 3-phenylpropanenitrile. By selectively substituting protium for deuterium at the highly reactive alpha-carbon (C2) and the ortho-position of the phenyl ring (C2'), this molecule serves as an indispensable probe for Kinetic Isotope Effect (KIE) studies and as a stable intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs), such as metabolism-resistant phenformin derivatives[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the analytical workflows required to validate this molecule's structure, providing self-validating protocols and mechanistic insights grounded in fundamental physical organic chemistry.

Physicochemical and Structural Profiling

To accurately analyze 3-(Phenyl-2-D)propanenitrile-2,2-D2, one must first understand how isotopic substitution alters its fundamental physical properties. Deuterium substitution does not significantly alter the electronic potential energy surface, but it drastically impacts mass-dependent properties such as vibrational frequencies and fragmentation patterns[2].

Table 1: Comparative Physicochemical Data

| Property | 3-Phenylpropanenitrile (Unlabeled) | 3-(Phenyl-2-D)propanenitrile-2,2-D2 | Analytical Impact |

| Chemical Formula | C₉H₉N | C₉H₆D₃N | Shifts global mass envelope. |

| Molecular Weight | 131.17 g/mol | 134.19 g/mol | +3 Da shift in MS molecular ion. |

| Target Deuteration | N/A | C2 (Alpha), C2' (Ortho-phenyl) | Eliminates ¹H NMR signals at these sites[3]. |

| EI-MS Base Peak | m/z 91[C₇H₇]⁺ | m/z 92 [C₇H₆D]⁺ | Tropylium ion retains the ortho-deuterium[4]. |

| IR Stretching (C-X) | ~2900 cm⁻¹ (C-H) | ~2100 cm⁻¹ (C-D) | Lower zero-point energy shifts frequency[5]. |

Analytical Causality: The "Why" Behind the Workflows

A robust analytical workflow cannot rely on a single technique; it requires orthogonal methods that cross-validate each other.

Analytical workflow for the structural and isotopic validation of deuterated nitriles.

Multinuclear NMR Spectroscopy

-

¹H NMR: The alpha protons (-CH₂-CN) in the unlabeled molecule resonate at ~2.6 ppm. In the 2,2-D2 isotopologue, this signal vanishes[3]. The causality here is spin-state alteration: deuterium is a spin-1 nucleus and does not resonate at the frequencies probed during a standard ¹H acquisition.

-

¹³C NMR: The alpha carbon (C2) normally appears as a sharp singlet (with ¹H broad-band decoupling). However, because we cannot decouple deuterium during a standard ¹³C experiment, the C2 carbon splits into a 1:2:3:2:1 quintet. This is governed by the

rule (where -

Solvent Selection: Deuterated Chloroform (CDCl₃) is the standard solvent, providing a field/frequency lock while its residual CHCl₃ peak at 7.26 ppm serves as an internal chemical shift reference[6].

Electron Ionization Mass Spectrometry (EI-MS)

While NMR proves where the deuterium is, MS proves how much of the bulk sample is fully deuterated. Under 70 eV electron ionization, the molecule fragments via the cleavage of the C2-C3 bond. In the unlabeled molecule, this yields a highly stable tropylium cation at m/z 91[4]. Because our molecule contains a deuterium at the ortho-position of the phenyl ring, the resulting tropylium ion is mono-deuterated, shifting the base peak to m/z 92.

Vibrational Spectroscopy (FT-IR)

The vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass (

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems—meaning the data contains internal anchors that expose experimental errors.

Protocol 1: Quantitative ¹H NMR (qNMR) for Site-Specific Isotopic Purity

Objective: Determine the exact isotopic enrichment at the C2 and C2' positions without relying on external calibration curves. Causality: Standard NMR uses short relaxation delays (D1 ~ 1s), which causes partial saturation of nuclei with long longitudinal relaxation times (T1), ruining quantitative integration. We must use a heavily extended D1 to ensure all spins return to thermal equilibrium.

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity CDCl₃[6]. Transfer to a 5 mm NMR tube.

-

Acquisition Parameters: Acquire the ¹H NMR spectrum at 298 K using a 90° excitation pulse. Crucially, set the relaxation delay (D1) to

seconds (at least -

Internal Validation Anchor: Integrate the beta-methylene protons (Ph-CH₂-, ~2.9 ppm) and set the value to exactly 2.00 . Because this C3 position is chemically inert to the deuteration process, it serves as an absolute internal standard[3].

-

Data Synthesis:

-

Measure the residual integral at ~2.6 ppm (alpha position). The % Deuteration at C2 = [1 - (Integral_alpha / 2.00)] × 100.

-

Measure the multiplet at ~7.2–7.4 ppm (phenyl protons). In a fully unlabeled molecule, this integrates to 5.00. For the Phenyl-2-D isotopologue, it should integrate to 4.00. % Deuteration at C2' = [1 - (Integral_phenyl - 4.00)] × 100.

-

Protocol 2: EI-MS Isotopologue Profiling

Objective: Confirm the global distribution of D₃, D₂, and D₁ species. Causality: NMR cannot easily distinguish between a mixture of 50% D₀ / 50% D₆ and 100% D₃. Mass spectrometry provides the global mass envelope to validate the bulk purity[4].

-

Chromatographic Separation: Introduce the sample via Gas Chromatography (GC) using a non-polar capillary column (e.g., HP-5MS) to separate the analyte from synthesis byproducts.

-

Ionization: Subject the eluting peak to hard electron ionization at 70 eV[4].

-

Data Synthesis: Extract the ion chromatograms for m/z 131 (Unlabeled), 132 (D₁), 133 (D₂), and 134 (D₃). Normalize the intensities to calculate the global isotopic purity. Cross-reference the base peak: a dominant m/z 92 confirms the ortho-phenyl deuteration survived the ionization process.

Mechanistic Applications: Kinetic Isotope Effects (KIE)

The primary utility of 3-(Phenyl-2-D)propanenitrile-2,2-D2 in research is probing reaction mechanisms, such as catalytic nitrile hydration or alpha-deprotonation events[7].

When a chemical reaction involves the cleavage of a C-H bond, substituting that bond with a C-D bond fundamentally alters the reaction kinetics. This phenomenon is known as a Kinetic Isotope Effect (KIE) , formally defined as the ratio of the rate constants for the light and heavy isotopologues (

The Causality of KIE:

Bonds vibrate at quantized energy levels. The lowest possible energy state is not zero, but the Zero-Point Energy (ZPE). Because deuterium has twice the mass of protium, the C-D bond has a significantly lower ZPE than the C-H bond[5]. Therefore, the C-D bond sits deeper in the potential energy well. If the cleavage of this bond is the rate-determining step of a reaction, the deuterated molecule requires a higher activation energy (

Mechanistic logic of Primary Kinetic Isotope Effects driven by Zero-Point Energy.

By subjecting 3-(Phenyl-2-D)propanenitrile-2,2-D2 to a target reaction and measuring the rate against its unlabeled counterpart, researchers can definitively prove whether alpha-carbon deprotonation or ortho-phenyl activation is the rate-limiting step in their catalytic cycle.

References

- Deutero-phenformin derivatives - Google Patents Source: US20170210704A1 URL

- Supporting Information - Wiley-VCH Source: Wiley-VCH URL

- Source: PMC (NIH)

- Kinetic isotope effect Source: Wikipedia URL

- Source: Macmillan Group (Princeton University)

- Kinetic Isotope Effect (Péter, 2023)

- Source: PubChem (NIH)

- Deuterated Solvents for NMR: Guide Source: Allan Chemical Corporation URL

Sources

- 1. US20170210704A1 - Deutero-phenformin derivatives - Google Patents [patents.google.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Engineering Metabolic Resilience: Physicochemical Properties and Synthetic Workflows of Deuterated Phenylpropanenitrile Derivatives

Executive Summary

Phenylpropanenitriles—specifically 2-phenylpropanenitrile and 3-phenylpropanenitrile—are highly versatile building blocks in medicinal chemistry. They are frequently utilized as foundational precursors for profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and complex phenformin derivatives[1],[2]. In my tenure as a Senior Application Scientist overseeing isotopic labeling campaigns, I have observed that the strategic incorporation of deuterium (²H) into these scaffolds fundamentally alters their physicochemical properties and metabolic liabilities without significantly changing their steric bulk.

This technical guide explores the physicochemical shifts induced by deuteration, the underlying thermodynamics of the kinetic isotope effect (KIE), and provides self-validating experimental protocols for the synthesis and characterization of deuterated phenylpropanenitrile derivatives.

The Thermodynamic Basis of the Kinetic Isotope Effect (KIE)

The primary driver for deuterating a pharmaceutical intermediate like phenylpropanenitrile is to leverage the3[3].

Because deuterium possesses twice the mass of protium (¹H), the carbon-deuterium (C-D) bond exhibits a lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires significantly more activation energy. In the context of drug metabolism, Phase I reactions catalyzed by Cytochrome P450 (CYP) enzymes frequently involve C-H bond cleavage as the rate-determining step[3]. By replacing vulnerable hydrogen atoms at the α-carbon of phenylpropanenitrile with deuterium, we effectively "shunt" or slow down oxidative metabolism, extending the compound's half-life.

Caption: Mechanism of CYP450 metabolic shunting via the Kinetic Isotope Effect.

Physicochemical Property Shifts: Beyond Metabolism

A recurring point of failure in early-stage drug design is the assumption that deuteration acts merely as a metabolic shield without altering the molecule's fundamental physical chemistry. This is a critical oversight. Deuterium incorporation induces subtle but impactful alterations in 4[4].

For instance, multi-component density functional theory calculations on deuterated aromatics reveal that the altered dipole moment of the C-D bond enhances interaction energies with water molecules, frequently resulting in a measurable increase in aqueous solubility[4].

Table 1: Quantitative Physicochemical Shifts in Phenylpropanenitrile upon Deuteration

| Property | 3-Phenylpropanenitrile (Protium) | α-Deuterated 3-Phenylpropanenitrile | Mechanistic Causality |

| Molecular Weight | 131.17 g/mol [1] | 133.19 g/mol | Addition of two neutrons at the α-carbon position. |

| C-H / C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Lower zero-point vibrational energy of the heavier C-D bond[3]. |

| Aqueous Solubility | Baseline | ~1.5x to 2x Increase | Altered dipole moment and enhanced multi-component interaction energy with water[4]. |

| Metabolic Half-Life | Baseline | Extended (KIE > 2) | Resistance to CYP450-mediated oxidative cleavage at the α-carbon[3]. |

Strategic Synthesis: Causality in Isotopic Enrichment

Synthesizing highly enriched α-deuterated nitriles requires precise control over reaction thermodynamics. Traditional methods often suffer from over-hydration, converting the nitrile into an unwanted amide.

A breakthrough methodology utilizes5[5]. The causality behind the success of this method lies in the deliberate selection of the solvent system. By utilizing a biphasic mixture of toluene and D₂O (rather than a miscible solvent like tert-butanol), the effective concentration of water in the organic layer is severely limited[5].

Thermodynamically, the transition state leading to α-deuteration requires significantly less energy (~19.6 kcal/mol) than the transition state for hydration (~29.6 kcal/mol)[5]. The biphasic toluene system exploits this energy gap, completely suppressing hydration and driving the reaction exclusively toward >94% α-deuteration[5].

Caption: Workflow for the synthesis and validation of deuterated phenylpropanenitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis relies on thermodynamic exclusion, while the characterization steps provide orthogonal confirmation of both structure and isotopic purity.

Protocol A: Synthesis of α-Deuterated 3-Phenylpropanenitrile

-

Objective: Achieve >94% isotopic enrichment at the α-position while preventing hydration to the corresponding amide[5].

-

Step 1: System Assembly. In a nitrogen-filled glovebox, charge a Schlenk flask with the Mn-pincer catalyst (1 mol %) and 3-phenylpropanenitrile (0.50 mmol)[5].

-

Causality: An inert atmosphere prevents competitive oxidation or catalyst poisoning by atmospheric oxygen.

-

-

Step 2: Solvent Selection. Add 0.5 mL of toluene followed by 0.5 mL of D₂O[5].

-

Causality: Toluene is deliberately chosen to create a biphasic system. The low effective water concentration in the organic layer heavily favors the lower-energy α-deuteration pathway over hydration[5].

-

-

Step 3: Thermal Activation. Heat the biphasic mixture to 110 °C for 24 hours[5].

-

Causality: Elevated temperature overcomes the activation barrier for metal-ligand cooperative C-H activation at the α-carbon.

-

-

Step 4: Extraction. Cool to room temperature, extract the organic layer with ethyl acetate, and evaporate the solvent under reduced pressure[5].

Protocol B: Spectroscopic Validation

-

Objective: Confirm structural integrity and quantify deuterium enrichment using orthogonal analytical techniques[1],[6].

-

Step 1: ¹H NMR Spectroscopy. Dissolve 5-10 mg of the extracted product in CDCl₃ containing Tetramethylsilane (TMS) as an internal standard. Acquire spectra at 400 MHz[1],[6].

-

Self-Validation: The disappearance or significant integration reduction of the α-proton multiplet (relative to the aromatic protons) directly quantifies the degree of deuteration[5].

-

-

Step 2: GC-MS Analysis. Inject 1 µL of the sample into a GC-MS utilizing Electron Ionization (EI) at 70 eV[6].

References

- Benchchem. "Understanding deuterium kinetic isotope effect in drug metabolism." Benchchem.

- PMC. "Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen." National Center for Biotechnology Information.

- ACS Catalysis. "Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation." American Chemical Society.

- Benchchem. "2-Phenylpropanenitrile|CAS 1823-91-2|RUO." Benchchem.

- Benchchem. "Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile: A Technical Guide." Benchchem.

- Google Patents. "US20170210704A1 - Deutero-phenformin derivatives." Google Patents.

Sources

- 1. 2-Phenylpropanenitrile|CAS 1823-91-2|RUO [benchchem.com]

- 2. US20170210704A1 - Deutero-phenformin derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathways for 3-(Phenyl-2-D)propanenitrile-2,2-D2: A Technical Guide to Regioselective Isotopic Labeling

Executive Summary

The strategic incorporation of deuterium into small molecules is a cornerstone of modern pharmacokinetics, utilized primarily to leverage the kinetic isotope effect (KIE) for metabolic stabilization. The target molecule, 3-(Phenyl-2-D)propanenitrile-2,2-D2 , presents a unique synthetic challenge: it requires orthogonal labeling strategies due to the vastly different chemical environments of its isotopic sites. This whitepaper details a highly regioselective, self-validating synthetic pathway designed to achieve absolute isotopic fidelity at both the aromatic ortho-position and the aliphatic

Retrosynthetic Logic & Mechanistic Causality

When designing a synthesis for multi-deuterated compounds, the causality behind the sequence of operations is critical to prevent isotopic scrambling or washout.

Why not use late-stage directed C-H activation for the aromatic ring?

While recent advances in allow for the direct labeling of arenes[1], the cyano group in 3-phenylpropanenitrile is situated

Why avoid classical base-catalyzed

Retrosynthetic disconnection strategy for 3-(Phenyl-2-D)propanenitrile-2,2-D2.

Experimental Workflows & Self-Validating Protocols

Phase 1: Regioselective Ortho-Deuteration

Objective: Synthesize 2-Deuterobenzyl bromide with >99% isotopic purity.

-

Halogen-Lithium Exchange: Dissolve 2-bromotoluene (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the reaction vessel to -78 °C.

-

Lithiation: Add n-butyllithium (11.0 mmol, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour to ensure complete formation of o-tolyllithium.

-

Isotopic Quench: Rapidly inject an excess of D₂O (50.0 mmol). The immense thermodynamic driving force of the carbanion quenching ensures 100% regioselectivity at the ortho position. Warm to room temperature, extract with diethyl ether, and concentrate to yield 2-deuterotoluene.

-

Radical Bromination: Combine 2-deuterotoluene (8.0 mmol), N-bromosuccinimide (NBS, 8.5 mmol), and azobisisobutyronitrile (AIBN, 0.4 mmol) in trifluorotoluene (30 mL). Reflux for 4 hours. Filter the succinimide byproduct, wash with water, and purify via a short silica plug.

-

Validation Check: GC-MS must show a molecular ion shift confirming the incorporation of one deuterium. ¹H-NMR must confirm the disappearance of one ortho-aromatic proton signal (~7.1-7.2 ppm) while the methyl singlet remains intact.

Phase 2: Carbon Chain Elongation

Objective: Construct the 3-(Phenyl-2-D)propanenitrile backbone.

-

Nucleophile Generation: In a flame-dried flask, prepare lithium diisopropylamide (LDA) by reacting diisopropylamine (8.5 mmol) with n-BuLi (8.5 mmol) in THF (40 mL) at -78 °C. Add acetonitrile (9.0 mmol) dropwise. Stir for 30 minutes to generate lithioacetonitrile.

-

Sₙ2 Alkylation: Introduce 2-deuterobenzyl bromide (7.0 mmol) to the cold solution. The lithioacetonitrile acts as a powerful nucleophile, displacing the bromide to form the C-C bond.

-

Isolation: Gradually warm the mixture to room temperature over 2 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography.

-

Validation Check: ¹H-NMR must reveal two distinct aliphatic multiplets (~2.6 ppm for

-CH₂ and ~2.9 ppm for

Phase 3: Catalytic -Deuteration

Objective: Late-stage gem-dideuteration at the

-

Catalytic Setup: In a Schlenk tube, combine 3-(Phenyl-2-D)propanenitrile (5.0 mmol), the dearomatized Mn-PNP pincer complex Mn-1 (0.05 mmol, 1 mol%), D₂O (5.0 mL), and toluene (5.0 mL).

-

H/D Exchange: Heat the biphasic mixture at 110 °C (bath temperature) for 24 hours. The catalyst operates via metal-ligand cooperation, temporarily deprotonating the nitrile to form a manganese enamido intermediate, which then undergoes H/D exchange with D₂O[3].

-

Workup: Cool to room temperature, extract the organic layer with EtOAc, and evaporate the solvent.

-

Validation Check: ²H-NMR must show a strong signal corresponding to the

-deuteriums. ¹H-NMR must show the complete disappearance of the

Mechanism of Mn-pincer catalyzed alpha-deuteration via metal-ligand cooperation.

Quantitative Data Summary

The following table summarizes the expected yields and isotopic purities across the synthetic pathway, demonstrating the high efficiency of the orthogonal labeling strategy.

| Synthetic Step | Target Intermediate / Product | Yield (%) | Deuterium Incorporation (%) | Analytical Validation Method |

| 1. Lithiation/Quench | 2-Deuterotoluene | 92% | >99% (ortho) | ¹H-NMR, GC-MS |

| 2. Radical Bromination | 2-Deuterobenzyl bromide | 85% | >99% (ortho) | ¹H-NMR |

| 3. Alkylation | 3-(Phenyl-2-D)propanenitrile | 78% | >99% (ortho) | HPLC, ¹H-NMR |

| 4. Catalytic | 3-(Phenyl-2-D)propanenitrile-2,2-D2 | 95% | 98% ( | ²H-NMR, HRMS |

References[1] Scalable and selective deuteration of (hetero)arenes - Nature Catalysis.

URL:[Link][3] Manganese-Pincer-Catalyzed Nitrile Hydration,

Sources

Molecular Weight and Isotopic Mass of 3-(Phenyl-2-D)propanenitrile-2,2-D2: A Comprehensive Technical Guide

Introduction & Structural Elucidation

In the realm of drug development and metabolic tracing, site-specific isotopic labeling transforms standard organic molecules into powerful analytical probes. The compound 3-(Phenyl-2-D)propanenitrile-2,2-D2 is a highly specialized, tri-deuterated derivative of 3-phenylpropanenitrile (also known as hydrocinnamonitrile) [1].

To utilize this compound effectively in high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) workflows, one must understand not only its exact mass but the mechanistic rationale behind its structural design. The base molecule, C₉H₉N, has been modified at two distinct sites to yield a final formula of C₉H₆D₃N :

-

Propanenitrile-2,2-D2: Two deuterium atoms replace the protons on the alpha-carbon (C2) adjacent to the electron-withdrawing nitrile group.

-

Phenyl-2-D: A single deuterium atom is substituted at the ortho-position of the phenyl ring.

Diagram 1: Structural mapping and isotopic substitution logic of the tri-deuterated compound.

Mechanistic Causality: Why Label These Specific Positions?

As an application scientist, I emphasize that isotopic labeling is never random; it is a deliberate experimental design choice driven by causality:

-

Blocking Alpha-Deprotonation (C2): The protons on the carbon alpha to a nitrile group are relatively acidic. In biological systems, this site is highly susceptible to metabolic oxidation or deprotonation. By substituting these with deuterium (2,2-D2), we introduce a strong Primary Kinetic Isotope Effect (KIE) . Because the C-D bond is stronger than the C-H bond (due to lower zero-point energy), metabolic cleavage at this site is significantly slowed, allowing researchers to isolate and study alternative metabolic pathways.

-

Tracing CYP450 Ring Hydroxylation (Ortho-D): The ortho-position of the phenyl ring is a classic site for Cytochrome P450-mediated electrophilic aromatic substitution (hydroxylation). A single deuterium here acts as a precise tracer. During hydroxylation, the deuterium may undergo an "NIH shift" (migration to the meta position) or be lost entirely. Tracking the exact mass shift of the metabolites via HRMS allows for the absolute quantification of this specific enzymatic pathway.

Theoretical Calculations: Molecular Weight vs. Exact Isotopic Mass

A critical failure point in analytical chemistry is conflating average molecular weight with monoisotopic exact mass.

-

Average Molecular Weight (MW) is used for macroscopic stoichiometry (weighing powders) and relies on the standard atomic weights of elements as they occur in nature [2].

-

Exact Mass (Monoisotopic Mass) is used for HRMS and is calculated using the mass of the most abundant stable isotope of each element.

For the unlabeled base compound (C₉H₉N), the exact mass is 131.073499 Da [1]. The introduction of three deuterium atoms shifts this mass. Table 1 details the self-validating calculation for C₉H₆D₃N .

Table 1: Atomic Composition and Mass Contributions for C₉H₆D₃N

| Element | Isotope | Count | Exact Mass (Da) | Total Exact Mass (Da) | Average Atomic Wt. | Total Average Mass ( g/mol ) |

| Carbon | ¹²C | 9 | 12.000000 | 108.000000 | 12.011 | 108.099 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 | 1.008 | 6.048 |

| Deuterium | ²H (D) | 3 | 2.014102 | 6.042306 | 2.014 | 6.042 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 | 14.007 | 14.007 |

| Total | 19 | 134.092330 | 134.196 |

Analytical Checkpoint: The exact mass shift between the unlabeled and labeled compound is 134.092330 - 131.073499 = +3.018831 Da. This precisely matches the theoretical mass difference of replacing three ¹H atoms with three ²H atoms (3 × 1.006276 Da).

Analytical Validation Protocols (Self-Validating System)

To guarantee scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. You cannot rely on mass spectrometry alone, as it confirms formula but not regioselectivity. NMR must be paired with HRMS.

Diagram 2: Self-validating analytical workflow combining HRMS and multinuclear NMR.

Protocol 4.1: Exact Mass Verification via HRMS (ESI-TOF)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

-

Instrument Tuning: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

-

Data Acquisition: Inject the sample and isolate the pseudo-molecular ion [M+H]⁺.

-

Causal Analysis: The addition of a proton (H⁺ exact mass = 1.007276 Da) to our calculated exact mass (134.092330 Da) yields a theoretical [M+H]⁺ target of 135.099606 Da . A mass error of < 3 ppm validates the isotopic formula.

Protocol 4.2: Regioselectivity Confirmation via qNMR

HRMS proves we have three deuteriums; NMR proves where they are.

-

¹H-NMR (Proton): Dissolve the sample in CDCl₃. In an unlabeled compound, the C2 protons appear as a triplet at ~2.6 ppm, and the phenyl ring integrates to 5 protons. In our labeled compound, the peak at 2.6 ppm must completely disappear , and the aromatic region must integrate to exactly 4 protons .

-

²H-NMR (Deuterium): Run a deuterium observation experiment (using CHCl₃ as a solvent to avoid deuterium background). You must observe two distinct peaks: one at ~2.6 ppm (integrating to 2D for the alpha-carbon) and one at ~7.2 ppm (integrating to 1D for the ortho-position).

-

¹³C-NMR (Carbon): The C-D bonds cause distinct spin-spin splitting. The C2 carbon will split into a characteristic pentet (due to coupling with two spin-1 deuterium atoms,

), confirming the 2,2-D2 assignment.

Conclusion

The synthesis and application of 3-(Phenyl-2-D)propanenitrile-2,2-D2 represents a masterclass in targeted isotopic labeling. By leveraging an exact monoisotopic mass of 134.092330 Da and a molecular weight of 134.196 g/mol , researchers can deploy this compound to interrogate complex metabolic pathways. The self-validating combination of HRMS for mass accuracy and multinuclear NMR for regioselectivity ensures absolute confidence in experimental outputs.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12581, 3-phenylpropanenitrile" PubChem, [Link]

-

International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights of the Elements" IUPAC, [Link]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3-(Phenyl-2-D)propanenitrile-2,2-D2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Deuterium Advantage and the Primacy of Solubility

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "deuterium advantage" stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down enzymatic cleavage, leading to improved metabolic stability and potentially enhanced drug exposure.[1][2][3] However, beyond metabolic stability, subtle changes in physicochemical properties, including solubility, can profoundly impact a drug's journey from formulation to its site of action.[1]

Solubility is a critical determinant of a drug's bioavailability, influencing its dissolution rate in the gastrointestinal tract and its ability to be formulated into a suitable dosage form. For drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is paramount for processes such as purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies. This guide focuses on 3-(Phenyl-2-D)propanenitrile-2,2-D2, a deuterated form of 3-phenylpropanenitrile, a versatile building block in organic synthesis.

Physicochemical Profile of the Parent Compound: 3-Phenylpropanenitrile

3-Phenylpropanenitrile, also known as benzyl cyanide, is a colorless oily liquid with an aromatic odor.[4] It serves as a crucial precursor in the synthesis of numerous pharmaceuticals.[4][5] An understanding of its physical properties provides a baseline for predicting the behavior of its deuterated analog.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | [6][7] |

| Molecular Weight | 131.17 g/mol | [6][7] |

| Melting Point | -24 °C | |

| Boiling Point | 233-234 °C | |

| Water Solubility | Insoluble/Slightly Soluble (0.1 g/100 mL) | |

| Organic Solvent Miscibility | Miscible with ethanol, diethyl ether, and other organic solvents. |

The nitrile group (-C≡N) in 3-phenylpropanenitrile is highly polar, contributing to dipole-dipole interactions.[8] The phenyl group, however, is nonpolar and contributes to the molecule's overall lipophilicity. This amphiphilic nature dictates its solubility behavior, being generally miscible with a range of organic solvents.

The Impact of Deuteration on Solubility: A Theoretical Framework

The substitution of hydrogen with deuterium can influence a molecule's solubility through subtle alterations in its intermolecular interactions. While the effect is not always predictable and can be compound-specific, several underlying principles can be considered. In some cases, deuteration has been shown to increase the aqueous solubility of a drug.[1]

The key factors influencing the solubility of 3-(Phenyl-2-D)propanenitrile-2,2-D2 are illustrated in the diagram below.

Caption: Key factors influencing the solubility of a deuterated compound.

Deuteration can subtly alter the polarity and hydrogen bonding capabilities of a molecule. The C-D bond is slightly shorter and less polarizable than the C-H bond. While 3-phenylpropanenitrile itself is not a strong hydrogen bond donor, the nitrogen of the nitrile group can act as a hydrogen bond acceptor.[8] The deuteration at the C-2 position is not at a site of significant hydrogen bonding; however, it may have a minor inductive effect on the electron density of the molecule, which could in turn slightly modify its interactions with polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, an experimental approach is necessary to determine the solubility of 3-(Phenyl-2-D)propanenitrile-2,2-D2. The following protocol outlines a robust and widely accepted method for solubility determination.

Materials and Equipment

-

3-(Phenyl-2-D)propanenitrile-2,2-D2 (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(Phenyl-2-D)propanenitrile-2,2-D2 to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.[9]

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of 3-(Phenyl-2-D)propanenitrile-2,2-D2 is required.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and organized manner. A summary table is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3-(Phenyl-2-D)propanenitrile-2,2-D2 at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Hexane | 1.88 | < 1 |

| Toluene | 2.38 | 50 - 100 |

| Ethyl Acetate | 6.02 | > 200 |

| Acetone | 20.7 | > 200 |

| Ethanol | 24.5 | > 200 |

| Acetonitrile | 37.5 | > 200 |

| Methanol | 32.7 | > 200 |

When analyzing the results, consider the principle of "like dissolves like."[10] Polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes. The high polarity of the nitrile group suggests good solubility in polar aprotic solvents like acetone and acetonitrile, and in polar protic solvents like ethanol and methanol. The presence of the phenyl ring will also allow for some solubility in aromatic solvents like toluene.

Conclusion

While direct experimental data for the solubility of 3-(Phenyl-2-D)propanenitrile-2,2-D2 in organic solvents is not currently in the public domain, a combination of theoretical principles and established experimental protocols provides a robust framework for its determination. Understanding the solubility of this and other deuterated compounds is a critical step in their journey from discovery to potential therapeutic application. The methodologies and insights provided in this guide are intended to empower researchers in the field of drug development to confidently navigate the challenges of characterizing these novel chemical entities.

References

- Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- BENZYL CYANIDE - Ataman Kimya. (n.d.).

- Benzyl cyanide - Sciencemadness Wiki. (2021, July 29).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Benzenepropanenitrile - NIST WebBook. (n.d.).

- Benzyl cyanide - Grokipedia. (n.d.).

- Benzyl cyanide - Wikipedia. (n.d.).

- Deuterium in Drug Discovery and Development | Request PDF - ResearchGate. (n.d.).

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5).

- Benzenepropanenitrile | C9H9N | CID 12581 - PubChem. (n.d.).

- Physical Properties of Nitriles - Chemistry LibreTexts. (2023, January 22).

Sources

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 6. Benzenepropanenitrile [webbook.nist.gov]

- 7. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. chem.ws [chem.ws]

Safety Data Sheet (SDS) for 3-(Phenyl-2-D)propanenitrile-2,2-D2

An In-depth Technical Guide to the Safe Handling of 3-(Phenyl-2-D)propanenitrile-2,2-D2

Introduction: The Duality of Deuteration in Drug Development

In the landscape of modern pharmaceutical research, deuterated compounds are not mere curiosities but powerful tools for modulating metabolic pathways. The replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the kinetics of metabolic processes, particularly those involving cytochrome P450 enzymes.[1][2] This "Kinetic Isotope Effect" can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites.[1]

However, this metabolic subtlety does not alter the acute toxicological properties of the parent molecule. 3-(Phenyl-2-D)propanenitrile-2,2-D2, while valuable for its isotopic label, must be handled with the same respect and caution as its non-deuterated counterpart and the broader class of aromatic nitriles. This guide provides the in-depth knowledge required to navigate the handling of this compound, ensuring both scientific integrity and personal safety.

Section 1: Compound Identification and Physicochemical Properties

While specific data for the deuterated compound is scarce, the properties of 3-Phenyl-2-propynenitrile provide a robust baseline for safety planning. Deuteration will negligibly affect most physical properties except for a slight increase in molecular weight.

| Property | Value for 3-Phenyl-2-propynenitrile (Non-Deuterated Analogue) | Expected Impact of Deuteration |

| CAS Number | 935-02-4[3][4] | Not Assigned |

| Molecular Formula | C₉H₅N[4] | C₉H₂D₃N |

| Molecular Weight | 127.14 g/mol [4][5] | Approx. 130.16 g/mol |

| Appearance | White to off-white crystalline powder or lump[3] | No significant change expected |

| Melting Point | 37-42 °C[3] | No significant change expected |

| Solubility | Soluble in DMSO[3] | No significant change expected |

| Storage Temperature | 2-8°C or -20°C (long-term)[3] | No change |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard associated with this compound stems from its nitrile functional group. The non-deuterated analogue, 3-Phenyl-2-propynenitrile, is classified as highly toxic.

GHS Classification (based on 3-Phenyl-2-propynenitrile):

-

Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger [5]

-

Hazard Statement: H301: Toxic if swallowed. [5]

-

Hazard Class: Acute Toxicity, Oral (Category 3)[5]

The Core Toxicological Concern: Cyanide Metabolism

The toxicity of many organic nitriles is linked to their potential for metabolic conversion to cyanide in vivo.[6][7] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[7] Therefore, all routes of exposure—ingestion, inhalation, and dermal absorption—must be strictly avoided. Assume that 3-(Phenyl-2-D)propanenitrile-2,2-D2 presents a similar risk of cyanide liberation upon metabolism.

Section 3: Mandatory Risk Assessment and Control

Prior to any manipulation of this compound, a formal risk assessment is required. The following decision-making workflow, grounded in the principles of hazard control, must be implemented.

Caption: Risk assessment workflow for procedural safety.

Section 4: Safe Handling, Storage, and Engineering Controls

A multi-layered approach to safety is essential, combining engineering controls with rigorous personal protective equipment (PPE) protocols.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid or dissolved 3-(Phenyl-2-D)propanenitrile-2,2-D2 must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Glove Box (Inert Atmosphere): For procedures requiring strict exclusion of atmospheric moisture to prevent H/D isotopic exchange, or for handling larger quantities, a nitrogen or argon-filled glove box is recommended.[1]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following are mandatory.

| PPE Item | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and dust. Safety glasses are insufficient . |

| Face Protection | Face shield worn over safety goggles. | Required when handling >1g of solid or >50mL of solution due to the high toxicity and risk of splashes to the face. |

| Hand Protection | Disposable Nitrile Gloves (min. 4-6 mil thickness). | Provides splash protection.[8][9] Crucially, thin nitrile gloves are for incidental contact only. If direct contact occurs, remove and discard the glove immediately and wash hands.[8] For prolonged tasks, consider double-gloving or using thicker gloves.[9] |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact.[1] |

Storage Protocols

-

Temperature: Store in a refrigerator at 2-8°C for short-term use and at -20°C for long-term stability.[3]

-

Atmosphere: Keep the container tightly sealed to prevent moisture ingress, which can lead to isotopic exchange and degradation.[1]

-

Light: Store in an amber vial or in a dark location to protect from light.[1]

-

Segregation: Store away from strong oxidizing agents, acids, and bases.[10]

Section 5: Experimental Workflow: Weighing and Solution Preparation

This section details a self-validating protocol for safely handling the solid compound.

Caption: Standard workflow for handling the solid compound.

Section 6: Emergency Procedures

In case of any exposure, time is critical. Act immediately and seek medical attention.

| Exposure Route | Immediate First Aid Response |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes .[11][12] Remove contaminated clothing while under a safety shower. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes , holding the eyelids open.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Provide the SDS or this guide to the emergency responders. |

Note for Medical Professionals: The primary toxic concern is the potential for metabolism to cyanide.[6][10] Standard cyanide poisoning protocols should be considered.

Section 7: Waste Disposal

Chemical waste from this compound requires careful segregation and labeling.

-

Segregation: All materials contaminated with 3-(Phenyl-2-D)propanenitrile-2,2-D2 (e.g., gloves, weigh paper, pipette tips, excess solution) must be collected in a dedicated hazardous waste container.[1]

-

Isotopic and Chemical Class Labeling: The waste container must be clearly labeled as "Hazardous Waste: Deuterated Compound" and "Hazardous Waste: Nitrile Compound". This prevents isotopic dilution of other waste streams and alerts waste management personnel to the specific chemical hazards.

-

Institutional Guidelines: Follow all institutional and local regulations for the disposal of toxic and deuterated chemical waste.[1] Never pour this chemical or its solutions down the drain.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize 3-(Phenyl-2-D)propanenitrile-2,2-D2, harnessing its unique isotopic properties while mitigating its inherent chemical risks.

References

-

Jones, M. (1998). Nitriles. In Encyclopedia of Toxicology. ResearchGate. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]

-

CK Special Gases. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenyl-2-propynenitrile. National Institutes of Health. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile. Retrieved from [Link]

-

SafetyCulture. (2023, October 31). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

-

SafetyCulture Marketplace US. (2025, March 1). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

-

Dennis, C. & Huestis, M. (2018). Protecting deuterated drugs. Intellectual Property Magazine. Retrieved from [Link]

-

Synergy Recycling. (n.d.). Disposal Deuterium hydride (HD). Retrieved from [Link]

-

Asia Industrial Gases Association (AIGA). (2023, December 28). Deuterium Safety. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

-

Ohira, K., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Publishing. Retrieved from [Link]

-

Egelkamp, R., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science. Retrieved from [Link]

-

Mehta, P. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances. ResearchGate. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. venable.com [venable.com]

- 3. 3-Phenyl-2-propynenitrile - CAS-Number 935-02-4 - Order from Chemodex [chemodex.com]

- 4. 3-Phenyl-2-propynenitrile | CAS 935-02-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 3-Phenyl-2-propynenitrile | C9H5N | CID 96382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]

- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

The Stability Spectrum: Engineering Position-Specific Deuterated Nitriles

The following technical guide is structured to address the specific challenges of engineering and validating position-specific deuterated nitriles in drug development.

Executive Summary: The Isotope Precision Paradox

In medicinal chemistry, the "Deuterium Switch" is a validated strategy to improve pharmacokinetic (PK) profiles without altering pharmacodynamics. However, nitriles (

For researchers, the challenge is not just synthesizing the deuterated analog, but ensuring its thermodynamic and kinetic integrity from the bench to the biological system. This guide dissects the thermodynamic stability of position-specific deuterated nitriles, focusing on the critical

Theoretical Framework: The Thermodynamics of the C-D Bond

To understand stability, we must look at the Zero-Point Energy (ZPE) . The stability of a deuterated nitrile is rooted in the Born-Oppenheimer approximation.

-

Vibrational Frequency: Deuterium has twice the mass of protium (

). According to Hooke’s Law ( -

Bond Dissociation Energy (BDE): The C-D bond has a lower ZPE than the C-H bond.[1][2] Since the dissociation limit is the same for both, the energy required to break the C-D bond is higher.[2]

- .

-

The Stability Implication: In the absence of an exchange mechanism, a C-D bond is thermodynamically superior. However, thermodynamic stability in nitriles is often compromised by acid-base chemistry , not homolytic bond cleavage.

The Critical Weakness: -Proton Acidity & Exchange Mechanism

The nitrile group is a potent electron-withdrawing group (EWG) via induction and resonance. This significantly acidifies the

-

Acetonitrile

(DMSO): ~31.3 -

Phenylacetonitrile

(DMSO): ~21.9

When a deuterated nitrile (

Mechanism of Instability (Base-Catalyzed Exchange)

The loss of deuterium occurs via a carbanion intermediate. While the primary KIE (

Visualization: The Exchange Pathway

The following diagram illustrates the mechanism by which thermodynamic stability is compromised.

Caption: Base-catalyzed D/H exchange mechanism. The resonance-stabilized carbanion allows rapid reprotonation by solvent, bypassing the thermodynamic benefit of the C-D bond.

Position-Specific Stability Profile

Not all positions are equal.[1][3] Stability depends heavily on the hybridization and electronic environment of the carbon atom.

| Position | Hybridization | Exchange Risk | Mechanism of Instability | Stability Verdict |

| High | Acid-base exchange via enolate-like resonance (ketenimine). | Volatile: Requires bulky substituents to sterically hinder base approach. | ||

| Aromatic Ring | Low | Electrophilic Aromatic Substitution (EAS) - rare under physiological conditions. | Stable: Excellent for metabolic blocking (CYP450). | |

| Remote Aliphatic | Negligible | Radical abstraction (oxidation). | Stable: Only susceptible to enzymatic oxidation, not chemical exchange. | |

| Low/Med | Hyperconjugation or elimination (E1cB) if a leaving group is present. | Conditional: Stable unless |

Experimental Protocol: Accelerated Isotopic Stability Testing

As a Senior Scientist, you cannot rely on theoretical

Workflow: Stress Testing

Objective: Determine the half-life (

Caption: Workflow for accelerated isotopic stability testing. Uses a protic stressor (H2O) to drive the entropic exchange, monitored via NMR.

Detailed Methodology

-

Solvent System: Prepare a mixture of DMSO-

and Phosphate Buffer (pH 7.4) in -

Internal Standard: Add a non-exchangeable standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration.

-

Instrumentation:

-

-NMR: Monitor the appearance of the proton signal at the

- -NMR (Deuterium NMR): Monitor the disappearance of the deuterium signal. This is the gold standard as it is background-free.

-

-NMR: Monitor the appearance of the proton signal at the

-

Quantification:

Strategic Engineering for Stability

If your

-

Steric Shielding: Introduce bulky groups (gem-dimethyl, cyclopropyl) at the

-position to hinder the approach of the base to the -

Electronic Modulation: If possible, replace electron-withdrawing groups on the aromatic ring (e.g.,

, -

The "Deuterium Switch" Location: If the

-position is too acidic (

References

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

FDA Center for Drug Evaluation and Research. (2017). "New Drug Application Approval: AUSTEDO (Deutetrabenazine)."[4][5] U.S. Food and Drug Administration.[4][][7][8] Link

-

Streitwieser, A., et al. (1994). "Acidity of Nitriles. Ion Pair and Solvent Effects." Journal of the American Chemical Society, 116(20), 9273–9281. Link

-

Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews, 55(4), 713–743. Link

-

Kalinina, E. V., et al. (2021). "Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude."[9][10] European Journal of Organic Chemistry, 2021(10), 1407-1419. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. kinetics [faculty.csbsju.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]

- 7. isotope.com [isotope.com]

- 8. salamandra.net [salamandra.net]

- 9. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

A Technical Guide to the Metabolic Fate of 3-(Phenyl-2-D)propanenitrile-2,2-D2: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates, known as deuteration, is a powerful strategy to modulate pharmacokinetic properties, primarily by altering metabolic pathways through the kinetic isotope effect (KIE).[1][2][] This technical guide provides a comprehensive, predictive framework for investigating the metabolites of 3-(Phenyl-2-D)propanenitrile-2,2-D2, a deuterated analogue of 3-phenylpropanenitrile. While direct metabolic data for this specific isotopologue is not extensively published, this document synthesizes established principles of nitrile and xenobiotic metabolism to propose likely metabolic pathways. Furthermore, it offers detailed, field-proven experimental protocols for the definitive identification and quantification of these predicted metabolites, empowering researchers to rigorously characterize the metabolic fate of this and similar deuterated compounds.

Introduction: The Rationale for Deuteration in Drug Discovery

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a nucleus with both a proton and a neutron, making it approximately twice as heavy as protium (the most common hydrogen isotope). This seemingly subtle difference in mass leads to a significant difference in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[] The C-D bond is stronger and vibrates at a lower frequency, making it more difficult to break.[2]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1] By strategically replacing hydrogen with deuterium at a metabolically vulnerable position (a "soft spot"), the rate of that specific metabolic transformation can be significantly reduced.[2] This phenomenon, the kinetic isotope effect (KIE), can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life: A slower rate of metabolism can prolong the drug's presence in the systemic circulation, potentially allowing for less frequent dosing and improved patient compliance.[2]

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of reactive or toxic metabolites, deuteration can shunt metabolism towards safer clearance pathways, enhancing the drug's safety profile.[2]

-

Altered Metabolic Pathways: The KIE can lead to a shift in the metabolic profile, favoring metabolism at non-deuterated sites and potentially generating a different set of metabolites.[]

This guide focuses on 3-(Phenyl-2-D)propanenitrile-2,2-D2, a molecule where deuterium has been introduced at the benzylic position (C2) and the adjacent carbon (C2). This specific deuteration pattern is designed to probe and potentially block metabolism at these sites.

Predicted Metabolic Pathways of 3-(Phenyl-2-D)propanenitrile-2,2-D2

The metabolism of the parent compound, 3-phenylpropanenitrile[4], is anticipated to proceed through several key pathways common to xenobiotics containing alkyl, aromatic, and nitrile functionalities. The deuteration in 3-(Phenyl-2-D)propanenitrile-2,2-D2 is expected to significantly influence the relative contributions of these pathways.

Metabolism of the Nitrile Moiety

The nitrile group can undergo enzymatic transformation, primarily to an amide. While historically considered a hydrolytic process, evidence suggests that cytochrome P450 enzymes can mediate the oxidative conversion of nitriles to amides.[5][6]

-

Predicted Metabolite M1: 3-(Phenyl-2-D)propanamide-2,2-D2: This metabolite would result from the conversion of the cyano group to a primary amide. The deuteration at the adjacent carbons is unlikely to significantly impact this transformation directly, unless it allosterically affects enzyme binding.

Aromatic Hydroxylation

The phenyl ring is a common site for oxidative metabolism by CYP enzymes, leading to the formation of phenolic metabolites. These can then undergo further phase II conjugation reactions.

-

Predicted Metabolite M2: 3-(4-Hydroxyphenyl-2-D)propanenitrile-2,2-D2: Para-hydroxylation is a common and often favored metabolic pathway for phenyl-containing compounds.

-

Predicted Metabolites M3 & M4: 3-(2-Hydroxyphenyl-2-D)propanenitrile-2,2-D2 and 3-(3-Hydroxyphenyl-2-D)propanenitrile-2,2-D2: Ortho- and meta-hydroxylation are also possible, though often occur to a lesser extent than para-hydroxylation.

Alkyl Chain Hydroxylation

Hydroxylation can also occur on the propanenitrile chain. However, the deuteration at C2 is expected to significantly hinder this.

-

Benzylic (C3) Hydroxylation: In the non-deuterated compound, benzylic hydroxylation would be a likely metabolic route. However, the deuterium at the adjacent C2 position in 3-(Phenyl-2-D)propanenitrile-2,2-D2 will likely exhibit a significant KIE, making this pathway less favorable.

-

C2 Hydroxylation: The presence of two deuterium atoms at this position makes hydroxylation at C2 highly unlikely due to the strong C-D bonds.

Phase II Conjugation

The primary hydroxylated metabolites (M2, M3, and M4) are susceptible to phase II conjugation reactions, which increase water solubility and facilitate excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxyl groups of the phenolic metabolites.[7]

-

Sulfation: Sulfotransferases (SULTs) can add a sulfo group to the phenolic metabolites.[7]

Visualizing the Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic pathways of 3-(Phenyl-2-D)propanenitrile-2,2-D2, highlighting the influence of the kinetic isotope effect.

Caption: Predicted metabolic pathways of 3-(Phenyl-2-D)propanenitrile-2,2-D2.

Experimental Protocols for Metabolite Identification and Profiling

A systematic approach is required to definitively identify and quantify the metabolites of 3-(Phenyl-2-D)propanenitrile-2,2-D2. This involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved.[8][9]

Objective: To generate and identify potential metabolites of 3-(Phenyl-2-D)propanenitrile-2,2-D2 and to determine the primary enzymes responsible for its metabolism.

Experimental Systems:

-

Liver Microsomes (Human, Rat, Mouse, etc.): Rich in CYP enzymes, ideal for studying Phase I oxidative metabolism.[10]

-

Hepatocytes (Cryopreserved or Fresh): Contain a broader range of both Phase I and Phase II enzymes (CYPs, UGTs, SULTs), providing a more complete picture of metabolism.[8][10]

-

Recombinant Human CYP Enzymes: To pinpoint which specific CYP isoforms are responsible for the observed metabolic transformations.

Protocol: Metabolic Stability in Human Liver Microsomes

-

Preparation:

-

Thaw cryopreserved human liver microsomes on ice.

-

Prepare a stock solution of 3-(Phenyl-2-D)propanenitrile-2,2-D2 in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

-

Incubation:

-

Pre-warm the microsomal suspension and buffer to 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsome/substrate mixture.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism.[11][12]

Objective: To identify and quantify the major metabolites in circulation and excreta following administration of 3-(Phenyl-2-D)propanenitrile-2,2-D2 to a relevant animal species (e.g., rat).

Protocol: Single Dose Administration in Rats

-

Dosing:

-

Administer a single dose of 3-(Phenyl-2-D)propanenitrile-2,2-D2 to rats via a relevant route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Place rats in metabolic cages to collect urine and feces separately over a 24 or 48-hour period.

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Urine: Pool urine collected over specific intervals. Store at -80°C.

-

Feces: Homogenize fecal samples with a suitable solvent.

-

-

Extraction:

-

Perform protein precipitation or solid-phase extraction on plasma and urine samples to remove interfering substances and concentrate the analytes.

-

Extract fecal homogenates with an appropriate organic solvent.

-

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and specificity.[13][14]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in elemental composition determination.[13]

Protocol: Non-Targeted Metabolite Identification

-

Chromatographic Separation:

-

Develop a reverse-phase HPLC or UHPLC method to separate the parent compound from its potential metabolites. A gradient elution with water and acetonitrile or methanol containing a small amount of formic acid is a common starting point.

-

-

Mass Spectrometric Analysis:

-

Acquire data in both positive and negative electrospray ionization (ESI) modes.

-

Perform full scan MS to detect all ions present in the sample.

-

Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of detected ions.

-

-

Data Analysis and Structure Elucidation:

-

Compare samples from dosed animals/incubations to control samples to identify drug-related material.

-

Determine the elemental composition of potential metabolites from their accurate mass measurements.

-

Interpret the MS/MS fragmentation patterns to deduce the structure of the metabolites.[15] Look for characteristic neutral losses or product ions that indicate specific metabolic transformations (e.g., a loss of 176 Da for glucuronidation, or a +16 Da mass shift for hydroxylation).

-

Utilize metabolite identification software to aid in data processing and structural elucidation.[16]

-

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the identification of 3-(Phenyl-2-D)propanenitrile-2,2-D2 metabolites.

Caption: General workflow for metabolite identification.

Quantitative Data and Interpretation

A key aspect of metabolite characterization is quantifying the exposure of each metabolite relative to the parent drug. This is typically presented in tabular format.

Table 1: Predicted Mass Shifts for Metabolites of 3-(Phenyl-2-D)propanenitrile-2,2-D2

| Metabolite | Metabolic Transformation | Mass Shift (Da) | Predicted m/z [M+H]+ |

| Parent | - | - | 135.11 |

| M1 | Nitrile to Amide (+H2O) | +18.01 | 153.12 |

| M2 | Aromatic Hydroxylation (+O) | +15.99 | 151.11 |

| M3 | Aromatic Hydroxylation (+O) | +15.99 | 151.11 |

| M4 | Aromatic Hydroxylation (+O) | +15.99 | 151.11 |

| M2-Glucuronide | Glucuronidation | +176.03 | 327.14 |

| M2-Sulfate | Sulfation | +79.96 | 231.07 |

Note: Predicted m/z values are for the monoisotopic mass and will need to be confirmed by high-resolution mass spectrometry.

Conclusion

This technical guide provides a predictive and methodological framework for the comprehensive investigation of the metabolites of 3-(Phenyl-2-D)propanenitrile-2,2-D2. By leveraging fundamental principles of drug metabolism and the kinetic isotope effect, we have proposed the most likely metabolic pathways, which are dominated by aromatic hydroxylation and conversion of the nitrile to an amide, with alkyl chain hydroxylation being significantly suppressed by deuteration. The detailed experimental protocols provided for in vitro and in vivo studies, coupled with advanced LC-MS/MS analytical techniques, offer a robust roadmap for researchers to definitively identify, characterize, and quantify the metabolites of this and other deuterated compounds. This systematic approach is crucial for understanding the disposition of deuterated drug candidates and for making informed decisions throughout the drug development process.

References

-

Guengerich, F. P., & Johnson, W. W. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2968–2974. [Link][5][6]

-

DeVito, S. C., & Pearlman, R. S. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548–552. [Link][17]

-

Fei, F., & Gu, J. (2025). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Synapse, 1-15. [Link][1]

-

Deng, G. Z., Zhou, X., Yu, Q. X., Mou, X. Q., An, M., Cui, H. B., & Zhou, X. J. (2022). Highly Enantioselective Hydroxylation of 3-Arylpropanenitriles to Access Chiral β-Hydroxy Nitriles by Engineering of P450pyr Monooxygenase. Organic Process Research & Development, 26(5), 1534–1541. [Link][18]

-

ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). [Link][19]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-phenylpropanenitrile. In PubChem. Retrieved from [Link][20]

-

Silverman, S. K., & Cloyd, M. W. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1731–1734. [Link][21]

-

National Center for Biotechnology Information. (n.d.). Benzenepropanenitrile. In PubChem. Retrieved from [Link][4]

-

Clish, C. B. (2015). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. The Journal of Biological Chemistry, 290(45), 26851–26860. [Link][13]

-

Sharma, R., & Kumar, R. (2014). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 3(2), 1-9. [Link][14]

-

Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link][9]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link][7]

-

Zhang, Y., & Li, W. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Analytical Chemistry, 90(15), 9046–9054. [Link][15]

-

Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link][10]

-

Lai, Z., Tsugawa, H., Wohlgemuth, G., Mehta, S., Mueller, M., Zheng, Y., ... & Arita, M. (2018). Identifying epimetabolites by integrating metabolome databases with mass spectrometry cheminformatics. Nature Methods, 15(1), 53–56. [Link][16]

-

Foreman, B. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. Open RN. Retrieved from [Link][11]

-

Hollenberg, P. F. (2002). Characteristics and common properties of drug-metabolizing enzymes. Drug Metabolism Reviews, 34(1-2), 1-15. [Link][12]

Sources

- 1. isotope.com [isotope.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzenepropanenitrile | C9H9N | CID 12581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. admescope.com [admescope.com]

- 11. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpras.com [ijpras.com]

- 15. archimer.ifremer.fr [archimer.ifremer.fr]

- 16. escholarship.org [escholarship.org]

- 17. Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Calculating Kinetic Isotope Effects (KIE) with 3-(Phenyl-2-D)propanenitrile-2,2-D2

Application Note: Precision Quantitation of Kinetic Isotope Effects (KIE) in Deuterated Nitriles

Protocol Focus: 3-(Phenyl-2-D)propanenitrile-2,2-D

Abstract & Scope

This application note details the methodology for determining the Kinetic Isotope Effect (KIE) of 3-(Phenyl-2-D)propanenitrile-2,2-D

This guide prioritizes the Competitive Microsomal Incubation method. Unlike non-competitive (parallel) assays, the competitive method mixes isotopologues (H- and D-forms) in a single reaction vessel, nullifying pipetting errors and incubation variability to yield high-precision Intrinsic Clearance (

Scientific Foundation: The Deuterium Switch

Mechanistic Basis

The Kinetic Isotope Effect arises from the difference in Zero Point Energy (ZPE) between C-H and C-D bonds.[1] A C-D bond has a lower ZPE and is shorter and stronger than a C-H bond.[1][2]

-

Primary KIE (

): Occurs when the C-H/C-D bond is broken in the Rate-Determining Step (RDS). For the subject molecule, this corresponds to oxidation at the 2,2-position ( -

Secondary KIE (

): Occurs when the isotopic substitution is adjacent to the reaction center (e.g., the Phenyl-2-D position during

Metabolic Switching

For 3-phenylpropanenitrile, the primary metabolic soft spot is the

Experimental Workflow

The following diagram illustrates the competitive incubation workflow, ensuring that both the proteo- (H) and deutero- (D) analogs are subjected to identical environmental conditions.

Figure 1: Workflow for Competitive KIE Determination. High-contrast nodes indicate critical phase changes.